3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-24-9-8-22-10-16-18(26-12-22)7-6-15-19(23)17(11-25-20(15)16)13-2-4-14(21)5-3-13/h2-7,11H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYZDOWOZVTQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C26H22ClNO5
- Molecular Weight : 463.91 g/mol
- Purity : Typically ≥ 95%
This compound contains a chlorophenyl group and a methoxyethyl substituent that may influence its biological interactions.
Antifungal Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antifungal properties. Specifically, derivatives with the 4-chlorophenyl moiety have shown promising activity against various pathogenic fungi. For instance, certain synthesized compounds displayed strong inhibition against four different fungal strains in vitro, indicating their potential as antifungal agents .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds within the oxazine class have been linked to free radical scavenging activities. The presence of the methoxy group is believed to enhance this activity by stabilizing free radicals. In particular, studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress at low concentrations (≤ 2.5 µM) .
Neuroprotective Effects
The neuroprotective properties of oxazine derivatives have been explored in several studies. For example, certain derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These studies indicated that modifications in the substituents could lead to varying degrees of enzyme inhibition, suggesting a pathway for developing multifunctional neuroprotective agents .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural analogs differ in substituent type, position, and chain length. Notable examples include:
- 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (): Replaces the methoxyethyl group with a thiophen-2-ylmethyl substituent.
- 9-(3-Methoxypropyl)-3-(4-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (): Features a longer 3-methoxypropyl chain, increasing lipophilicity compared to the 2-methoxyethyl group.
- 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (): Substitutes the 4-chlorophenyl with a 4-methoxyphenyl group, reducing electron-withdrawing effects and increasing hydrogen-bonding capacity.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Melting Points :
Spectral Data :
Pharmacological Activity
- Anti-inflammatory Effects: 9,10-Dihydrochromeno-oxazin-2(8H)-one derivatives inhibit NF-κB signaling, with 4-chlorophenyl groups enhancing potency .
- Antiviral Activity : Fluorinated analogs (e.g., 6i–k in ) exhibit activity against phytopathogens, suggesting substituent electronegativity influences efficacy .
- Antimalarial Potential: Ferrocene-containing analogs () show in vitro activity, though the target compound’s lack of metal coordination may limit this application .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step pathways, including cyclization reactions to form the oxazine core and subsequent functionalization. Key steps include:
- Pechmann condensation to construct the chromene backbone, followed by oxazine ring closure using urea or thiourea derivatives under acidic conditions .
- Introduction of the 4-chlorophenyl and 2-methoxyethyl groups via nucleophilic substitution or coupling reactions. Optimization strategies :
- Use ultrasound-assisted synthesis to enhance reaction efficiency and reduce time (e.g., yields improved by 15–20% in similar compounds) .
- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to stabilize reactive intermediates .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring systems. For example, the methoxyethyl group’s protons appear as a triplet at δ 3.5–3.7 ppm .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated: 402.12, observed: 402.13) .
- FT-IR to identify carbonyl stretching vibrations (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to assess therapeutic potential?
Standard assays include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from variations in:
- Compound purity : Validate via HPLC (≥95% purity) to exclude impurities affecting bioactivity .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substitutions) to isolate substituent effects .
Q. What strategies are effective in elucidating the mechanism of action for chromeno-oxazine derivatives?
Key approaches include:
- Target identification : Use affinity chromatography or click chemistry to isolate binding proteins .
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Molecular docking : Predict binding modes with targets like topoisomerase II using AutoDock Vina .
Q. How can computational modeling be integrated into structure-activity relationship (SAR) studies?
- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity (e.g., HOMO-LUMO gap < 4 eV suggests high reactivity) .
- Molecular dynamics simulations : Simulate ligand-receptor complexes to evaluate binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
